- A KAS-III Heterodimer in Lipstatin Biosynthesis Nondecarboxylatively Condenses C8 and C14 Fatty Acyl-CoA Substrates by a Variable Mechanism during the Establishment of a C22 Aliphatic Skeleton, Journal of the American Chemical Society, 2019, 141(9), 3993-4001

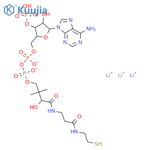

Cas no 10018-94-7 (Coenzyme A, S-(2E)-2-octenoate)

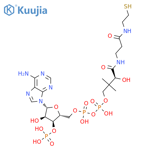

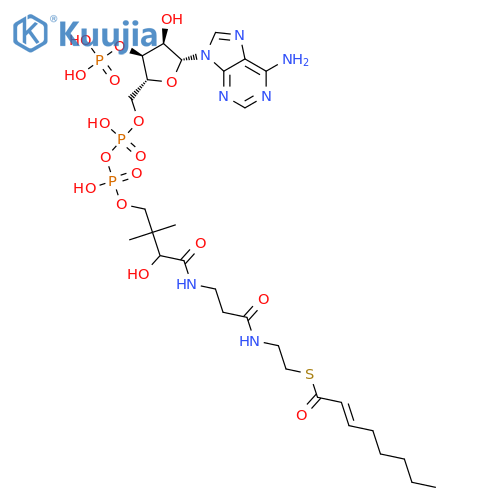

10018-94-7 structure

Productnaam:Coenzyme A, S-(2E)-2-octenoate

Coenzyme A, S-(2E)-2-octenoate Chemische en fysische eigenschappen

Naam en identificatie

-

- Coenzyme A,S-(2E)-2-octenoate

- S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E

- S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] oc

- (2E)-2-octenoyl-CoA

- 2,3-trans-Octenoyl coenzyme A

- 2E-octenoyl-CoA

- AG-D-04524

- Coenzyme A,S-2-octenoate, (E)- (8CI)

- CTK3J8618

- Oct-2-trans-enoyl-CoA

- Oct-trans-2-enoyl coenzyme A

- trans-2-octenoyl-CoA

- trans-2-octenoylcoenzyme A

- trans-D2,3-Octenoyl-CoA

- trans-Δ2,3-Octenoyl-CoA

- Oct-trans- 2-enoyl coenzyme A

- Oct-2-trans-enoyl-CoA

- 2-Trans octenoyl-CoA

- 2,3-trans-Octenoyl coenzyme A

- Coenzyme A, S-2-octenoate, (E)- (8CI)

- Coenzyme A, S-(2E)-2-octenoate

- S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-oct-2-enethioate

- CPSDNAXXKWVYIY-FFJUWABQSA-N

- DTXSID90331512

- S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-Aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] oct-2-enethioate

- 10018-94-7

- 2-Trans octenoyl-CoA

- trans-Δ2,3-Octenoyl-CoA

-

- Inchi: InChI=1S/C29H48N7O17P3S/c1-4-5-6-7-8-9-20(38)57-13-12-31-19(37)10-11-32-27(41)24(40)29(2,3)15-50-56(47,48)53-55(45,46)49-14-18-23(52-54(42,43)44)22(39)28(51-18)36-17-35-21-25(30)33-16-34-26(21)36/h8-9,16-18,22-24,28,39-40H,4-7,10-15H2,1-3H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44)/b9-8+/t18-,22-,23-,24?,28-/m1/s1

- InChI-sleutel: CPSDNAXXKWVYIY-DPSCIZRPSA-N

- LACHT: CCCCC/C=C/C(SCCNC(CCNC(C(C(COP(OP(OC[C@H]1O[C@@H](N2C=NC3=C(N=CN=C23)N)[C@H](O)[C@@H]1OP(=O)(O)O)(O)=O)(O)=O)(C)C)O)=O)=O)=O

Berekende eigenschappen

- Exacte massa: 891.20434

- Monoisotopische massa: 891.20402525g/mol

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 9

- Aantal waterstofbondacceptatoren: 22

- Zware atoomtelling: 57

- Aantal draaibare bindingen: 25

- Complexiteit: 1530

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 4

- Ongedefinieerd atoomstereocentrumaantal: 1

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 1

- XLogP3: -2.8

- Topologisch pooloppervlak: 389Ų

Experimentele eigenschappen

- PSA: 363.63

- LogboekP: -1.281

Coenzyme A, S-(2E)-2-octenoate Productiemethode

Synthetic Routes 1

Reactievoorwaarden

1.1R:K2CO3, R:PyBOP, S:H2O, S:THF, 1 h, rt

Referentie

Synthetic Routes 2

Reactievoorwaarden

1.1

Referentie

- Control mechanism for cis double-bond formation by polyunsaturated fatty-acid synthases, Angewandte Chemie, 2019, 58(8), 2326-2330

Synthetic Routes 3

Reactievoorwaarden

1.1R:Et3N, S:THF, 0°C; 12 h, rt

2.1R:Disodium carbonate, S:H2O, S:EtOH, S:Et2O, S:AcOEt, 0°C, pH 8.2; 2 h, rt

2.2R:NaHCO3, S:H2O, pH 7.4

2.1R:Disodium carbonate, S:H2O, S:EtOH, S:Et2O, S:AcOEt, 0°C, pH 8.2; 2 h, rt

2.2R:NaHCO3, S:H2O, pH 7.4

Referentie

- Identification of Middle Chain Fatty Acyl-CoA Ligase Responsible for the Biosynthesis of 2-Alkylmalonyl-CoAs for Polyketide Extender Unit, Journal of Biological Chemistry, 2015, 290(45), 26994-27011

Synthetic Routes 4

Reactievoorwaarden

1.1R:Et3N, S:CH2Cl2, 0°C; 0.5 h, rt

1.2R:HCl, S:H2O

2.1S:Benzene, rt; 4 h, reflux

2.2R:NaOH, S:H2O

3.1S:PhMe, 48 h, rt

4.1S:H2O, S:THF, overnight, rt, pH 8.5

1.2R:HCl, S:H2O

2.1S:Benzene, rt; 4 h, reflux

2.2R:NaOH, S:H2O

3.1S:PhMe, 48 h, rt

4.1S:H2O, S:THF, overnight, rt, pH 8.5

Referentie

- Multiplexing of Combinatorial Chemistry in Antimycin Biosynthesis: Expansion of Molecular Diversity and Utility, Angewandte Chemie, 2013, 52(47), 12308-12312

Synthetic Routes 5

Reactievoorwaarden

1.1R:PyBOP, R:K2CO3, S:H2O, S:THF, 2 h, rt

Referentie

- Harnessing the Chemical Activation Inherent to Carrier Protein-Bound Thioesters for the Characterization of Lipopeptide Fatty Acid Tailoring Enzymes, Journal of the American Chemical Society, 2008, 130(8), 2656-2666

Synthetic Routes 6

Reactievoorwaarden

1.1R:ClCO2Et, C:Et3N, S:THF, 25 min, rt

1.2S:H2O, S:THF, 2 d, rt, pH 8; pH 3

1.2S:H2O, S:THF, 2 d, rt, pH 8; pH 3

Referentie

- A Distinct MaoC-like Enoyl-CoA Hydratase Architecture Mediates Cholesterol Catabolism in Mycobacterium tuberculosis, ACS Chemical Biology, 2014, 9(11), 2632-2645

Synthetic Routes 7

Reactievoorwaarden

1.1R:K2CO3, R:Li, S:H2O, S:THF, 12 h, rt

Referentie

- Inhibition of Mycobacterium tuberculosis InhA: Design, synthesis and evaluation of new di-triclosan derivatives, Bioorganic & Medicinal Chemistry, 2020, 28(22), 115744

Synthetic Routes 8

Reactievoorwaarden

1.1S:Et2O, rt → 0°C

1.2R:Et3N, R:ClCO2Et, 10 min, 0°C; 30 min, 0°C

1.3R:Disodium carbonate, S:H2O, S:EtOH, S:AcOEt, rt, pH 8; rt, pH 8

1.2R:Et3N, R:ClCO2Et, 10 min, 0°C; 30 min, 0°C

1.3R:Disodium carbonate, S:H2O, S:EtOH, S:AcOEt, rt, pH 8; rt, pH 8

Referentie

- Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase from Mycobacterium tuberculosis, Journal of Medicinal Chemistry, 2006, 49(21), 6308-6323

Coenzyme A, S-(2E)-2-octenoate Raw materials

- trans-2-Octenoic Acid

- Coenzyme A

- 2-BROMOACETYL BROMIDE

- Coenzyme A Trilithium Salt

- Coenzyme A, lithium salt (1:?)

Coenzyme A, S-(2E)-2-octenoate Preparation Products

Coenzyme A, S-(2E)-2-octenoate Gerelateerde literatuur

-

George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857

-

4. Book reviews

-

5. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

10018-94-7 (Coenzyme A, S-(2E)-2-octenoate) Gerelateerde producten

- 1763-10-6(Coenzyme A, S-hexadecanoate)

- 1264-52-4(Octanoyl Coenzyme A)

- 188824-37-5(Coenzyme A,S-(9Z)-9-octadecenoate, monolithium salt (9CI))

- 102029-73-2(Acetyl Coenzyme A trisodium)

- 85-61-0(Coenzyme A)

- 108347-97-3(Succinyl Coenzyme A Sodium)

- 187100-75-0(Coenzyme A,S-tetradecanoate, lithium salt (9CI))

- 1716-06-9(Coenzyme A, S-(9Z)-9-octadecenoate)

- 1422435-39-9(Dabigatran Impurity 9 HCl)

- 1361586-49-3(3-Amino-6-(2,3,4-trichlorophenyl)pyridine-2-methanol)

Aanbevolen leveranciers

Handan Zechi Trading Co., Ltd

Goudlid

CN Leverancier

Bulk

Nanjing Jubai Biopharm

Goudlid

CN Leverancier

Bulk

Baoji Haoxiang Bio-technology Co.Ltd

Goudlid

CN Leverancier

Bulk

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

Goudlid

CN Leverancier

Bulk

Zhejiang Brunova Technology Co., Ltd.

Goudlid

CN Leverancier

Bulk